Crenolanib

Catalog No.
S548090
CAS No.
670220-88-9
M.F
C26H29N5O2
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crenolanib

CAS Number

670220-88-9

Product Name

Crenolanib

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP 868596; CP868596; CP-868596; ARO 002; RO-002; RO002; Crenolanib.

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

The exact mass of the compound Crenolanib is 443.23213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Crenolanib is an orally bioavailable, benzimidazole-based Type I tyrosine kinase inhibitor (TKI) that selectively targets class III receptor tyrosine kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors A and B (PDGFRA/B). As a Type I inhibitor, it binds to the active conformation of the kinase, enabling it to potently inhibit both wild-type and, critically, constitutively active mutant isoforms that are resistant to other classes of inhibitors. This specific binding mechanism is central to its utility in research models of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), particularly those driven by mutations that confer resistance to standard TKIs like imatinib.

References

Substituting Crenolanib with broader multi-kinase inhibitors (e.g., sunitinib) or Type II inhibitors (e.g., quizartinib, sorafenib) can lead to experimental failure or misinterpretation of results. Crenolanib's value proposition is its specific efficacy against key resistance mutations that render other compounds ineffective, such as PDGFRA D842V in GIST and FLT3 D835 mutations in AML. Type II inhibitors, which bind to the inactive kinase conformation, show greatly reduced activity against these constitutively active mutants. Furthermore, Crenolanib's high selectivity for FLT3 over the closely related c-Kit, a feature not shared by inhibitors like quizartinib, offers a distinct advantage for minimizing myelosuppressive off-target effects in hematopoietic models. Therefore, choosing a substitute may compromise the core objective of studying or inhibiting these specific drug-resistant pathways.

References

Potency Against Imatinib-Resistant PDGFRA D842V Mutation

Crenolanib demonstrates exceptional potency against the PDGFRA D842V mutation, a primary driver of resistance to imatinib in GIST. In an isogenic cell model, Crenolanib was approximately 135-fold more potent than imatinib at inhibiting the D842V mutant kinase. Direct biochemical assays confirm this differentiation, showing an IC50 of ~10 nmol/L for Crenolanib, while imatinib is largely ineffective even at concentrations up to 1000 nM.

Evidence DimensionInhibition of PDGFRA D842V Kinase (IC50)
Target Compound Data~10 nmol/L
Comparator Or BaselineImatinib: >1000 nmol/L
Quantified Difference>100-fold more potent than Imatinib
ConditionsCell-based isogenic model system and biochemical assays measuring kinase autophosphorylation.

For any research involving the PDGFRA D842V mutation, Crenolanib is a required tool, as benchmark inhibitors like imatinib are functionally ineffective.

Superior Activity Against FLT3 Tyrosine Kinase Domain (TKD) Resistance Mutations

Unlike Type II FLT3 inhibitors such as quizartinib and sorafenib, Crenolanib maintains potent activity against FLT3 receptors harboring resistance-conferring mutations in the tyrosine kinase domain (TKD), such as D835Y. In Ba/F3 cells expressing FLT3-D835Y, Crenolanib exhibited an IC50 of 5.9 nM, whereas quizartinib was significantly less potent with an IC50 of 170.8 nM. This demonstrates Crenolanib's ability to overcome a common clinical resistance mechanism to other potent FLT3 inhibitors.

Evidence DimensionInhibition of FLT3-D835Y Mutant (IC50)
Target Compound Data5.9 nM
Comparator Or BaselineQuizartinib: 170.8 nM
Quantified Difference~29-fold more potent than Quizartinib
ConditionsBa/F3 murine lymphoid cell line expressing human FLT3-D835Y mutant.

This makes Crenolanib an essential tool for studying or targeting AML models that have developed or are predicted to develop resistance to Type II FLT3 inhibitors.

High Selectivity for FLT3 Over c-Kit, Reducing Potential for Myelosuppression

Crenolanib exhibits a procurement-relevant selectivity profile, with a dissociation constant (Kd) for wild-type c-Kit (78 nM) that is over 100-fold higher than its Kd for wild-type FLT3 (0.74 nM). In cell-based assays, Crenolanib inhibits FLT3-ITD cell lines at low nanomolar concentrations (IC50 ~10 nM) but has no impact on the proliferation of c-Kit driven cell lines even at 100 nM. This contrasts with other potent FLT3 inhibitors like quizartinib that also potently inhibit c-Kit, a key factor in potential off-target myelosuppression.

Evidence DimensionKinase Inhibition (IC50/Kd)
Target Compound DataFLT3 Kd: 0.74 nM; FLT3-ITD IC50: ~10 nM
Comparator Or Baselinec-Kit Kd: 78 nM; c-Kit driven cell proliferation IC50: >100 nM
Quantified Difference>100-fold higher selectivity for FLT3 over c-Kit based on Kd values.
ConditionsBinding constants (Kd) from kinase panel screening; cellular proliferation assays in FLT3-ITD (Molm14, MV4;11) and c-Kit driven (HMC 1.1, HMC 1.2) cell lines.

For studies requiring precise FLT3 inhibition without the confounding variable of c-Kit inhibition, Crenolanib is the more selective chemical probe, reducing the risk of off-target effects on hematopoietic cells.

Handling & Solubility for In Vitro Assays

Crenolanib demonstrates good solubility in common organic solvents used for preparing stock solutions in a laboratory setting. It is readily soluble in DMSO at concentrations up to 16-25 mg/mL (approx. 36-56 mM), and also soluble in ethanol and DMF. For aqueous buffers, a standard two-step dissolution method (dissolving in DMF or DMSO first) is recommended to overcome its limited direct aqueous solubility, achieving working concentrations suitable for most cell-based assays.

Evidence DimensionSolubility in common lab solvents
Target Compound DataDMSO: ~16-25 mg/mL; Ethanol: ~10 mg/mL; DMF: ~20 mg/mL
Comparator Or BaselineN/A - Baseline handling property
Quantified DifferenceN/A
ConditionsStandard laboratory conditions for preparing stock solutions.

Provides clear, actionable guidance for solubilizing the compound for reliable and reproducible use in standard in vitro experimental workflows.

Modeling and Overcoming Resistance in PDGFRA-Mutant GIST

For establishing or studying GIST cell lines or xenograft models with the imatinib-resistant PDGFRA D842V mutation. The >100-fold higher potency of Crenolanib compared to imatinib makes it the only viable small molecule for effectively inhibiting this specific oncogenic driver.

Investigating Acquired Resistance to Type II FLT3 Inhibitors in AML

To probe the signaling pathways and cellular consequences of acquired resistance to FLT3 inhibitors like quizartinib or sorafenib. Crenolanib's proven efficacy against FLT3 TKD mutations (e.g., D835Y) allows for the selective targeting of resistant clones that would not be inhibited by the initial compound.

Selective FLT3 Pathway Interrogation in Hematopoietic Systems

As a selective chemical probe in studies where inhibition of c-Kit would produce confounding off-target effects. Crenolanib's high selectivity for FLT3 over c-Kit enables a cleaner interpretation of results related to FLT3 signaling in normal and malignant hematopoiesis compared to less selective agents.

Comparative Efficacy Studies for Novel Pan-FLT3 Inhibitors

To serve as a benchmark compound in screening and validation assays for new Type I FLT3 inhibitors. Its well-documented activity against a wide range of FLT3 mutations, including ITD and TKD variants, provides a robust positive control for assessing the potency and breadth of activity of novel drug candidates.

References

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

443.23212518 Da

Monoisotopic Mass

443.23212518 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LQF7I567TQ

Pharmacology

Crenolanib is an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, crenolanib binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

670220-88-9

Wikipedia

Crenolanib

Dates

Last modified: 08-15-2023
1: Michael M, Vlahovic G, Khamly K, Pierce KJ, Guo F, Olszanski AJ. Phase Ib study of CP-868,596, a PDGFR inhibitor, combined with docetaxel with or without axitinib, a VEGFR inhibitor. Br J Cancer. 2010 Nov 9;103(10):1554-61. Epub 2010 Oct 19. PubMed PMID: 20959830; PubMed Central PMCID: PMC2990584.
2: Lewis NL, Lewis LD, Eder JP, Reddy NJ, Guo F, Pierce KJ, Olszanski AJ, Cohen RB. Phase I study of the safety, tolerability, and pharmacokinetics of oral CP-868,596, a highly specific platelet-derived growth factor receptor tyrosine kinase inhibitor in patients with advanced cancers. J Clin Oncol. 2009 Nov 1;27(31):5262-9. Epub 2009 Sep 8. PubMed PMID: 19738123; PubMed Central PMCID: PMC2773478.

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